4-methyl-2-[(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)pentanamide
Overview
Description
4-Methyl-2-[(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)pentanamide is a chemical compound with the molecular formula C21H28N2O3S . It is a unique chemical that is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C (OC)C1=C (C=CC=C1)NS (C2=CC=C (C)C=C2) (=O)=O
. This representation provides a way to visualize the compound’s structure using chemical informatics software. Physical and Chemical Properties Analysis
The molecular weight of this compound is 388.53 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available at this time.Scientific Research Applications
Cardiac Myosin Activators
Research has explored sulfonamidophenylethylamide analogues, closely related to the specified compound, for their potential as novel and potent cardiac myosin activators. These compounds have shown efficiency both in vitro and in vivo studies for the treatment of systolic heart failure due to their selective action on cardiac myosin over skeletal and smooth muscle myosin (Manickam et al., 2019).
Synthesis of Key Intermediates
A related compound, "4-(4-Fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide," serves as a key intermediate in the synthesis of atorvastatin, highlighting the chemical utility and importance of this class of compounds in creating widely used medications (Zhou Kai, 2010).
Antimicrobial Activity
The synthesis and antimicrobial activity of novel sulfonamide derivatives, including structures similar to the queried compound, have been studied, showing promising results against a range of Gram-positive and Gram-negative bacteria as well as fungi. This suggests potential applications in developing new antimicrobial agents (Ghorab et al., 2017).
Antiprotozoal Agents
Novel dipeptide-sulfonamides incorporating the core structure of the queried compound have been developed as antiprotozoal agents. These compounds have shown interesting antitrypanosomal and antimalarial potentials, indicating a promising avenue for drug development against protozoan parasites (Ekoh et al., 2021).
Materials Science Applications
The compound and its analogues have also found applications in materials science. For instance, derivatives have been synthesized and analyzed for their properties and structures, such as in the creation of new organic materials with potential applications in electronics and optics (Nikonov et al., 2021).
Properties
IUPAC Name |
4-methyl-2-[(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)pentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-15(2)14-20(21(24)22-17(4)18-8-6-5-7-9-18)23-27(25,26)19-12-10-16(3)11-13-19/h5-13,15,17,20,23H,14H2,1-4H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRXWSQCLJVRTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(C)C)C(=O)NC(C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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